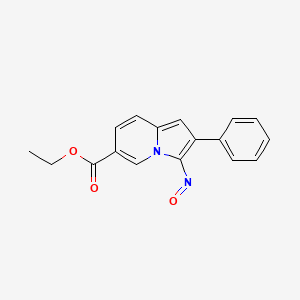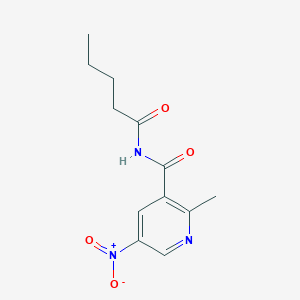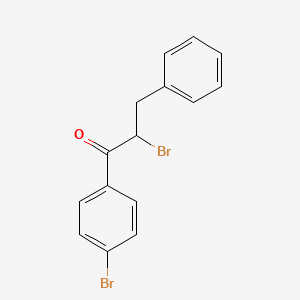
2,2'-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) is a chemical compound known for its unique structure and properties It belongs to the class of organoselenium compounds, which are characterized by the presence of selenium atoms within their molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) typically involves the reaction of selenium-containing precursors with sulfur-containing compounds under controlled conditions. One common method involves the reaction of selenium dioxide with dimethyl disulfide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The selenium and sulfur atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while reduction can produce selenides. Substitution reactions can result in various organoselenium derivatives.
Applications De Recherche Scientifique
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other organoselenium compounds.
Mécanisme D'action
The mechanism of action of 2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as an antioxidant. This property is particularly important in biological systems, where it can help protect cells from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in redox regulation and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Selenium dioxide: A simple selenium compound used in various chemical reactions.
Uniqueness
2,2’-Selanylbis(1-methyl-1,1-dioxo-1lambda~6~-disulfane) is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual selenium and sulfur composition provides distinct redox properties, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
60411-22-5 |
|---|---|
Formule moléculaire |
C2H6O4S4Se |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
methylsulfonylsulfanylselanylsulfanylsulfonylmethane |
InChI |
InChI=1S/C2H6O4S4Se/c1-9(3,4)7-11-8-10(2,5)6/h1-2H3 |
Clé InChI |
JTBNTOOWWJWCHT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)S[Se]SS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)











